3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride
CAS No.: 63765-81-1
Cat. No.: VC18445522
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63765-81-1 |
|---|---|
| Molecular Formula | C21H30ClNO |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
| Standard InChI Key | SSBDRUWRKMHEKG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, (4-hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium chloride, reflects its intricate architecture. The hexanol chain is substituted at the 3-position with two phenyl groups, a methyl group at the 5-position, and a dimethylamino group at the 6-position, culminating in a hydrochloride salt. The molecular formula is CHClNO, yielding a molecular weight of 347.9 g/mol. Its stereochemistry and functional group arrangement suggest potential interactions with neurotransmitter systems, particularly opioid receptors, though structural analogs like methadone exhibit more extensively documented activity .
Toxicological Profile
Acute Toxicity in Animal Models
Subcutaneous administration studies in mice revealed a median lethal dose (LD) of 70 mg/kg . This value positions the compound as moderately toxic compared to opioids like morphine (LD: 200–300 mg/kg in mice) but less potent than synthetic analogs such as fentanyl. Variability in toxicity across species remains understudied, though interspecies differences in metabolic pathways likely influence outcomes.
Mechanisms of Toxicity
While detailed mechanistic studies are sparse, the dimethylamino group may facilitate binding to central nervous system receptors, potentially disrupting neurotransmitter release. Similar compounds exhibit dose-dependent respiratory depression and bradycardia, suggesting shared pathways .
Comparative Analysis with Structural Analogs
The table below contrasts key attributes of 6-dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride with related compounds:
This comparison underscores the compound’s intermediate toxicity and unexplored therapeutic niche.
Future Research Directions
Elucidating Receptor Interactions
Radioligand binding assays could identify affinity for opioid, NMDA, or serotonin receptors, informing mechanistic studies.
Chronic Toxicity Assessments
Long-term exposure studies in rodent models are critical to evaluating hepatotoxicity, neurotoxicity, and dependency risks.
Synthetic Optimization
Modifying the phenyl or dimethylamino groups may enhance selectivity or reduce off-target effects, a strategy employed in developing buprenorphine from thebaine derivatives.
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